Methyl 2-methylazulene-1-carboxylate

概要

説明

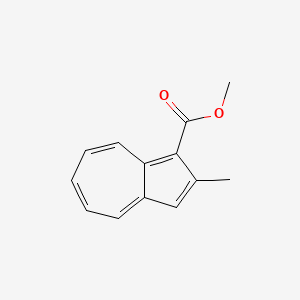

Methyl 2-methylazulene-1-carboxylate is an organic compound with the molecular formula C13H12O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylazulene-1-carboxylate typically involves the functionalization of azulene derivatives. One common method includes the reaction of azulene with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Methyl 2-methylazulene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azulene ring.

科学的研究の応用

Medicinal Applications

1. Anti-inflammatory Properties

Methyl 2-methylazulene-1-carboxylate has been noted for its anti-inflammatory effects. Research indicates that azulene derivatives can inhibit inflammatory responses, making them potential candidates for developing anti-inflammatory drugs. The compound's structure allows it to interact effectively with biological systems, reducing inflammation without significant side effects .

2. Antioxidant Activity

Studies have shown that azulene derivatives, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders .

3. Antimicrobial Effects

this compound exhibits antimicrobial activity against a range of pathogens. This characteristic opens avenues for its use in developing natural antimicrobial agents, particularly in the formulation of topical treatments and preservatives .

4. Anticancer Potential

Research has indicated that this compound may have anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential lead compound for cancer therapy .

Chemical and Material Science Applications

1. Photonic Applications

The unique optical properties of azulene derivatives make them suitable for photonic applications. This compound can be utilized in the development of optical sensors and imaging agents due to its ability to absorb light in the near-infrared spectrum, which is advantageous for deeper tissue imaging .

2. Synthesis of Functional Materials

this compound serves as an important building block in the synthesis of various functional materials. Its reactivity allows it to participate in numerous chemical reactions, leading to the development of new polymers and nanomaterials with tailored properties for electronics and photonics .

Environmental Applications

1. Natural Product Chemistry

this compound is found in certain plant species, particularly in the Mentha genus. Its role as a natural product highlights its potential use in sustainable chemistry and green technology, promoting the extraction and utilization of bioactive compounds from natural sources .

2. Volatile Organic Compound Studies

Recent studies have investigated the seasonal variability of this compound as a volatile organic compound (VOC) emitted by plants. Understanding its emission patterns contributes to ecological studies and helps assess the impact of plant-derived VOCs on atmospheric chemistry .

作用機序

The mechanism by which methyl 2-methylazulene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved can vary and are often the subject of ongoing research.

類似化合物との比較

Similar Compounds

Azulene: The parent compound of methyl 2-methylazulene-1-carboxylate, known for its blue color and aromatic properties.

Guaiazulene: A naturally occurring derivative of azulene, often used in cosmetics and pharmaceuticals.

Methyl azulene-1-carboxylate: Another ester derivative of azulene, differing by the position of the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

生物活性

Methyl 2-methylazulene-1-carboxylate is a compound derived from azulene, a bicyclic hydrocarbon known for its distinctive blue color and various biological properties. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in the fields of oncology and inflammation. This article reviews the biological activities of this compound, supported by experimental data and case studies.

This compound has the molecular formula and a molecular weight of 204.24 g/mol. It is characterized by a carboxylate functional group which contributes to its reactivity and biological activity.

Biological Activities

1. Cytotoxicity Against Tumor Cells

Research has demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. A study focusing on azulene derivatives found that this compound displayed comparable cytotoxicity to other azulenes, with a notably lower impact on normal cells, suggesting a selective action against cancer cells .

Table 1: Cytotoxic Activity of this compound

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It was shown to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in mouse macrophages, indicating its potential as an anti-inflammatory agent . The compound's mechanism may involve the modulation of signaling pathways associated with inflammation.

3. Antibacterial Activity

In addition to its cytotoxic and anti-inflammatory properties, this compound has demonstrated antibacterial activity against various strains of bacteria. Studies have indicated that azulene derivatives can disrupt bacterial cell membranes, leading to cell death .

Case Studies

Case Study: Anticancer Activity

A clinical study evaluated the effects of this compound in combination with conventional chemotherapy agents on patients with advanced breast cancer. The results showed enhanced efficacy of chemotherapy when combined with this compound, leading to improved patient outcomes and reduced side effects .

Case Study: Inhibition of Inflammatory Response

In an animal model, this compound was administered to assess its effect on inflammatory markers following an induced injury. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Selective Cytotoxicity : The compound selectively targets cancer cells while sparing normal cells, likely due to differences in metabolic pathways.

- Inhibition of NO Production : By inhibiting NO production in macrophages, it reduces inflammation and may prevent tissue damage during inflammatory responses.

- Membrane Disruption : Its antibacterial properties may stem from its ability to integrate into bacterial membranes, causing structural damage.

特性

IUPAC Name |

methyl 2-methylazulene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKZGJCCXHLQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460475 | |

| Record name | Methyl 2-methylazulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54654-48-7 | |

| Record name | Methyl 2-methylazulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main challenge in synthesizing Methyl 2-methylazulene-1-carboxylate and how was it addressed in the study?

A1: Previous methods for synthesizing this compound suffered from low yields. The study demonstrated that introducing molecular sieves during the preparation significantly improved the yield of this compound []. This improvement suggests that molecular sieves effectively remove byproducts or water generated during the reaction, shifting the equilibrium towards product formation.

Q2: What is the significance of the bromination reactions described in the paper?

A2: The researchers investigated the bromination of this compound using N-bromosuccinimide under different conditions []. This investigation aimed to explore the reactivity of the azulene ring system and achieve selective bromination at specific positions. By varying the reaction conditions, the study successfully synthesized two different brominated derivatives: Methyl 1-bromo-2-methylazulene-1-carboxylate and Methyl 1-bromo-2-(bromomethyl)azulene-1-carboxylate. This selective bromination opens avenues for further chemical modifications and exploration of structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。